

discovery and initial applications of picramic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,6-dinitrophenol

Cat. No.: B181620

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Initial Applications of Picramic Acid

Abstract

Picramic acid (**2-amino-4,6-dinitrophenol**) is a pivotal molecule in the history of synthetic organic chemistry. Derived from the selective reduction of picric acid, its discovery was a critical step in demonstrating the controlled chemical modification of polynitrated aromatic compounds. This guide elucidates the historical context of its synthesis, details its fundamental physicochemical properties, and explores its initial, yet significant, applications. The primary focus will be on its role as a foundational intermediate in the burgeoning azo dye industry of the late 19th and early 20th centuries, providing a gateway to a new class of fast, durable colorants. Methodologies for its synthesis and subsequent use in dye production are presented, underpinned by an explanation of the chemical principles involved. This document serves as a technical resource for researchers and scientists interested in the historical development of industrial chemistry and dye synthesis.

Part 1: Discovery and Synthesis

The genesis of picramic acid is inextricably linked to its precursor, picric acid (2,4,6-trinitrophenol). First synthesized in 1771 by Peter Woulfe through the nitration of indigo, picric acid was initially used as a vibrant yellow dye for silk.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its explosive nature was not fully harnessed until the late 19th century.[\[2\]](#)[\[4\]](#) The intensive study of picric acid's chemical reactivity by 19th-century chemists logically led to investigations of its reduction.

The key innovation was the achievement of partial reduction. Treating picric acid with a strong reducing agent would convert all three nitro groups ($-NO_2$) to amino groups ($-NH_2$). However, by using a milder, more controlled reducing agent, it was possible to selectively reduce just one nitro group. This breakthrough led to the first synthesis of picramic acid.

The most common and historically significant method for this synthesis is the reaction of picric acid with a metallic sulfide, such as sodium sulfide (Na_2S) or ammonium sulfide ($(NH_4)_2S$), in an aqueous solution.^{[5][6][7]} This process, known as selective reduction, yields **2-amino-4,6-dinitrophenol** as red crystals.^{[5][6]} The causality behind this choice of reagent is its ability to provide a controlled amount of reducing equivalents, favoring the mono-reduction product over more highly reduced species.

The chemical transformation is illustrated below:

Figure 1: Chemical synthesis pathway from Picric Acid to Picramic Acid.

Part 2: Physicochemical and Safety Profile

The introduction of an amino group significantly alters the properties of the parent molecule, making picramic acid a distinct chemical entity with unique characteristics. It is a dark red crystalline solid that is only slightly soluble in water but demonstrates better solubility in organic solvents like alcohol and acetic acid.^{[5][7][8]}

Table 1: Physicochemical Properties of Picramic Acid

Property	Value	Source(s)
IUPAC Name	2-Amino-4,6-dinitrophenol	[6]
Molecular Formula	$C_6H_5N_3O_5$	[8]
Molar Mass	199.12 g/mol	[3]
Appearance	Dark red needles or prisms	[8]
Melting Point	169 °C (336 °F)	[3]
Solubility in Water	<0.1 g/100 mL at 20.5 °C	[8]
Acidity (pKa)	4.7 (approx.)	N/A

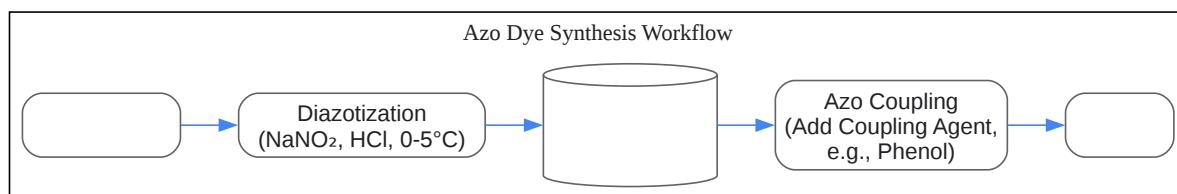
Trustworthiness & Safety: A Self-Validating System

A critical aspect of handling picramic acid is its inherent instability. Like its precursor, it is explosive, particularly in its dry state, and can be initiated by heat, friction, or shock.[\[5\]](#)[\[8\]](#) It is also a dangerous fire risk, as it ignites easily and burns readily.[\[8\]](#) Due to these hazards, picramic acid is often desensitized by wetting with water for storage and transport. Toxicological data indicates that it is harmful if ingested or absorbed through the skin.[\[9\]](#)[\[10\]](#) Any experimental protocol involving picramic acid must incorporate stringent safety measures, including the use of personal protective equipment (PPE), avoidance of ignition sources, and handling only small, wetted quantities whenever possible.

Part 3: Foundational Applications

While picric acid was a dye in its own right, the synthesis of picramic acid was a far more profound development for the dye industry. It was not typically used as a final colorant itself but as a versatile chemical intermediate for the manufacture of a wide range of azo dyes.[\[8\]](#)[\[11\]](#)[\[12\]](#)

Application in Azo Dye Synthesis


The presence of a primary aromatic amine group ($-NH_2$) on the picramic acid molecule is the key to its utility. This group can be readily converted into a diazonium salt ($-N_2^+$) through a process called diazotization. This involves reacting picramic acid with nitrous acid (generated *in situ* from sodium nitrite and a strong mineral acid like HCl) at low temperatures.

The resulting diazonium salt is a highly reactive electrophile. It can then be reacted with an electron-rich coupling partner, such as a phenol or another aromatic amine, in an electrophilic aromatic substitution reaction known as azo coupling. This reaction forms a molecule containing the $-N=N-$ azo linkage, which is a powerful chromophore responsible for the intense color of azo dyes.

By varying the coupling partner, a vast library of colors could be produced. Picramic acid became particularly valuable for producing chrome dyes, which are acid dyes that form coordination complexes with chromium salts on the fabric (typically wool). This "after-chroming" process resulted in dyes with excellent fastness to light, washing, and fulling.[\[11\]](#) Notable early examples include:

- Acid Anthracene Brown R: Prepared by diazotizing picramic acid and coupling it with substituted phenylene-diamine-sulfonic acids.[11]
- Metachrome Brown B: Another important wool dye derived from diazotized picramic acid.[11]
- Chrome Brown P: Created by coupling diazotized picramic acid with meta-aminophenol.[11]

The general workflow for this application is outlined below:

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the synthesis of an azo dye from Picramic Acid.

Other Early Applications

Beyond dyes, picramic acid served as the direct precursor to diazodinitrophenol (DDNP), a primary explosive first synthesized in 1858.[13][14] The synthesis of DDNP involves the diazotization of picramic acid, but instead of coupling, the diazonium salt is allowed to cyclize internally, forming a stable but highly sensitive explosive compound. This application highlighted the dual utility of high-energy nitrated aromatics in both colorant and energetic material industries. More modern applications include its use in hair dye formulations, often as its salt, sodium picramate.[6][9][12]

Part 4: Experimental Protocols

The following protocol describes a representative laboratory-scale synthesis of picramic acid from picric acid, adapted from historical methods.[15][16][17]

Protocol: Synthesis of Picramic Acid via Sulfide Reduction

Objective: To synthesize **2-amino-4,6-dinitrophenol** (picramic acid) by the selective reduction of 2,4,6-trinitrophenol (picric acid) using sodium sulfide.

Warning: This procedure involves explosive, flammable, and toxic materials. It must be performed in a certified fume hood with appropriate personal protective equipment (lab coat, safety goggles, gloves) and with no nearby sources of ignition. Picric acid and picramic acid must not be allowed to dry completely unless intended and properly contained, as they are explosive.

Materials & Reagents:

- Picric Acid ($C_6H_3N_3O_7$): 13.8 g (0.06 mol)
- Sodium Sulfide Nonahydrate ($Na_2S \cdot 9H_2O$): 24.0 g (0.1 mol)
- Sodium Hydroxide (NaOH): 1.0 g
- Deionized Water
- 10% Hydrochloric Acid (HCl) or Sulfuric Acid (H_2SO_4)
- 10% Brine (NaCl solution)
- Beakers (1L, 500mL), Graduated Cylinders, Stir Plate, Magnetic Stir Bar
- Heating Mantle or Hot Plate
- Ice Bath
- Buchner Funnel and Filter Flask
- Filter Paper
- Litmus or pH paper

Methodology:

- Preparation of Sodium Picrate Solution:
 - In a 1L beaker, dissolve 1.0 g of NaOH in 300 mL of water.
 - Carefully add 13.8 g of picric acid to the NaOH solution while stirring. The picric acid will dissolve to form the sodium picrate salt.
 - Gently heat the solution to approximately 55-60°C. Causality: Forming the sodium salt increases solubility in water and prepares it for the reduction step.
- Preparation of Reductant Solution:
 - In a separate 500mL beaker, dissolve 24.0 g of sodium sulfide nonahydrate in 100 mL of water.
- Reduction Reaction:
 - Maintain the sodium picrate solution at 55-60°C with vigorous stirring.
 - Slowly add the sodium sulfide solution dropwise to the sodium picrate solution over a period of 10-15 minutes.
 - The solution will change color, typically turning a deep red as the sodium salt of picramic acid is formed.
 - If the temperature exceeds 65°C, add small amounts of ice to control the exothermic reaction. Causality: Temperature control is crucial for selectivity. Overheating can lead to over-reduction or side reactions.
 - After the addition is complete, continue stirring for an additional 10 minutes to ensure the reaction goes to completion.
- Precipitation and Isolation of Sodium Picramate:
 - Remove the beaker from the heat and place it in an ice bath. Add approximately 100 g of crushed ice directly to the reaction mixture while stirring.

- The sodium salt of picramic acid (sodium picramate) will precipitate out as red crystals.
- Allow the mixture to stand in the ice bath for at least 30 minutes (or longer, up to 10 hours for maximum yield) to ensure complete precipitation.[16][17]
- Isolate the red precipitate by vacuum filtration using a Buchner funnel.
- Wash the filter cake with two 50 mL portions of cold 10% brine solution. Causality: Washing with brine minimizes the loss of the product, which has some solubility in pure water.
- Conversion to Free Picramic Acid:
 - Transfer the wet filter cake of sodium picramate to a 500 mL beaker containing 250 mL of water.
 - Heat the suspension to 80°C with stirring to dissolve the salt.
 - Slowly add 10% HCl or H₂SO₄ dropwise until the solution is acidic (test with litmus or pH paper). The free picramic acid will precipitate as dark red crystals.
 - Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes.
 - Collect the picramic acid by vacuum filtration, wash with a small amount of cold deionized water, and allow it to air dry partially on the filter.
- Validation and Storage:
 - The expected product is a dark red crystalline solid. A melting point determination (literature value ~169°C) can be used to verify purity.
 - DO NOT allow the product to dry completely. Store the damp product in a properly labeled container. Wetting greatly reduces its explosive hazard.[8]

Conclusion

The discovery of picramic acid represents a classic example of derivative chemistry, where a known compound (picric acid) was systematically modified to create a new substance with

profoundly different and highly valuable properties. Its synthesis was a key enabler of the synthetic dye industry, providing a robust and versatile intermediate for producing a new generation of fast, vibrant azo dyes for textiles. While its applications have evolved, and its hazardous properties demand respect, the journey from a yellow dye to an explosive, and then to a cornerstone of the colorant industry, marks picramic acid as a molecule of significant scientific and industrial importance.

References

- Saleem, A., et al. (2019). Synthesis of Picric Acid at Domestic Scales. International Journal of Innovations in Science and Technology, 1(2), 62-78. [\[Link\]](#)
- EBSCO (n.d.). Woulfe Discovers Picric Acid. Research Starters. [\[Link\]](#)
- Wikipedia (n.d.). Picramic acid.
- Wikipedia (n.d.). Picric acid.
- Sciencemadness Wiki (2023). Picramic acid.
- Sciencemadness Library (n.d.). Picramic Acid.
- Sciencemadness Library (n.d.). PICRAMIC ACID AS A USEFUL INTERMEDIATE.
- Distillations (2024). Picric Acid's Volatile History. Science History Institute. [\[Link\]](#)
- Saleem, A., et al. (2019). Synthesis of Picric Acid at Domestic Scales.
- Sciencemadness Discussion Board (n.d.). Synthesis of picramic acid (2-amino 4,6-dinitrophenol) from the reduction of picric acid by copper(II)sulfate and ascorbic acid.
- PrepChem (n.d.). Preparation of picramic acid.
- Wiley-VCH (2022). Synthesis, Characterization and Derivatives of Iso-Picramic Acid. Propellants, Explosives, Pyrotechnics, 47. [\[Link\]](#)
- Jayvir Dye Chem (n.d.). Picramic Acid.
- Australian Government Department of Health (2019). Picramic acid and sodium picramate: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [\[Link\]](#)
- Google Patents (n.d.). CZ305051B6 - Process for preparing dinitrodiazophenol.
- Sciencemadness Discussion Board (2006). picramic acid from picric.
- Fierz-David, H.E. (n.d.). The Fundamental Processes Of Dye Chemistry. Chest of Books. [\[Link\]](#)
- ResearchGate (2009). Amended Safety Assessment of Sodium Picramate and Picramic Acid.
- Jayvir Organics Pvt. Ltd. (n.d.). Picric Acid Manufacturers & Suppliers in Paris, France.
- Hodgson, H. H., & Ward, E. R. (1945). The preferential reduction of nitro-groups in polynitro-compounds. Part III. Picric acid and 3 : 5-dinitro-o-cresol. An almost quantitative preparation of picramic acid. Journal of the Chemical Society, 663. [\[Link\]](#)

- Cosmetics Info (n.d.). Picramic Acid.
- Science.gov (n.d.). picric acid degradation: Topics.
- National Center for Biotechnology Information (n.d.). Picramic Acid.
- European Commission (2011). OPINION on Picramic acid and sodium picramate. Scientific Committee on Consumer Safety. [Link]
- TÜBİTAK Academic Journals (2002). Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. Turkish Journal of Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Woulfe Discovers Picric Acid | Research Starters | EBSCO Research [ebsco.com]
- 2. Picric Acid's Volatile History | Science History Institute [sciencehistory.org]
- 3. researchgate.net [researchgate.net]
- 4. Picric acid - Wikipedia [en.wikipedia.org]
- 5. journal.50sea.com [journal.50sea.com]
- 6. Picramic acid - Wikipedia [en.wikipedia.org]
- 7. Picramic acid - Sciencemadness Wiki [sciencemadness.org]
- 8. Picramic acid CAS#: 96-91-3 [m.chemicalbook.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Picramic Acid | C6H5N3O5 | CID 4921319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Picramic Acid [jayvirdyechem.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. CZ305051B6 - Process for preparing dinitrodiazophenol - Google Patents [patents.google.com]
- 15. library.sciencemadness.org [library.sciencemadness.org]
- 16. prepchem.com [prepchem.com]

- 17. chestofbooks.com [chestofbooks.com]
- To cite this document: BenchChem. [discovery and initial applications of picramic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181620#discovery-and-initial-applications-of-picramic-acid\]](https://www.benchchem.com/product/b181620#discovery-and-initial-applications-of-picramic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com